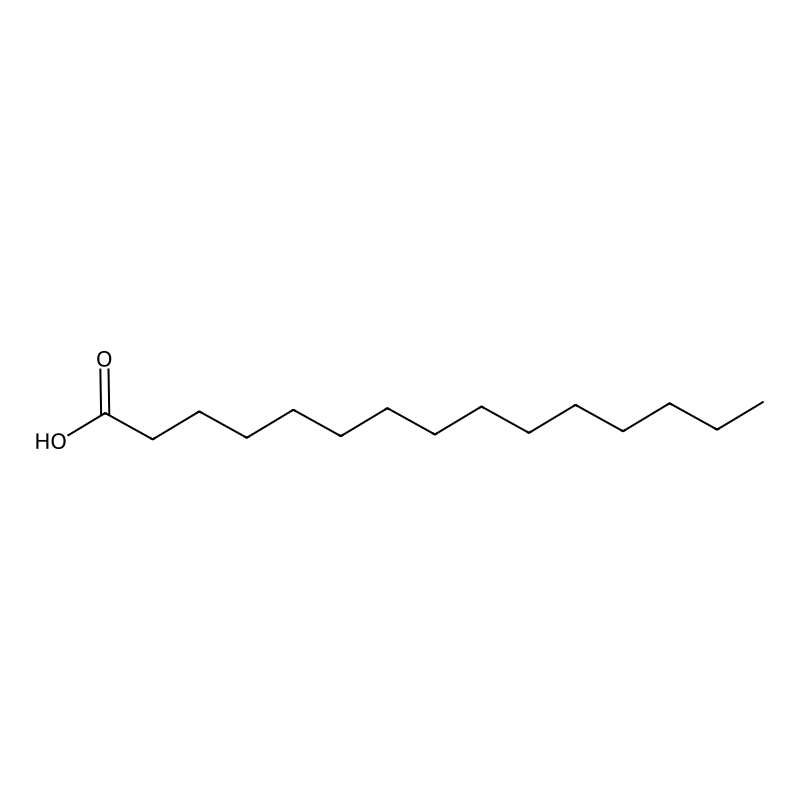Pentadecanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Cardiometabolic Health
Immune Health
Liver Health
Mood Disorders
Microbial Infections
Cancer
Proteomics Research
Dietary Biomarker
Myocardial Fatty Acid Metabolism
Longevity-Enhancing Compound
Type 2 Diabetes, Heart Disease, and Nonalcoholic Fatty Liver Disease
Anti-Inflammatory and Antiproliferative Activities
Comparison with Omega-3 Fatty Acids
Treatment of Mood Disorders
Antimicrobial Applications
Pentadecanoic acid has been found to mimic two antimicrobials, climabazole and clarithromycin . This suggests that Pentadecanoic acid could potentially be used in the treatment of microbial infections .
Anti-Cancer Applications
Pentadecanoic acid has activities that match those of two common anti-cancer therapeutics, gemcitabine and paclitaxel . This suggests that Pentadecanoic acid could potentially be used in cancer treatment .
Pentadecanoic acid, also known as pentadecylic acid or C15:0, is an odd-chain saturated fatty acid with the molecular formula . It is characterized by a long aliphatic carbon chain consisting of 15 carbon atoms. This compound is typically found as a colorless solid and is hydrophobic, making it practically insoluble in water . Pentadecanoic acid is primarily derived from dairy fat, particularly butterfat in cow's milk, where it constitutes about 1.2% of the total fat content .
Research suggests pentadecanoic acid may offer health benefits, but the exact mechanisms are still being investigated. Studies suggest it might:
- Reduce inflammation [].
- Improve blood cell health [].
- Protect the liver [].
- Regulate cholesterol and blood sugar [].
More research is needed to fully understand how pentadecanoic acid exerts these effects [].
- Esterification: Reacting with alcohols to form esters.
- Saponification: Hydrolysis in the presence of a base to produce glycerol and soap.
- Oxidation: It can be oxidized to form carbonyl compounds or carboxylic acids under strong oxidizing conditions.
A laboratory synthesis method involves the permanganate oxidation of 1-hexadecene, resulting in pentadecanoic acid .
Pentadecanoic acid has been studied for its potential biological activities. It is recognized for its role in human metabolism and has been suggested as a previously unrecognized essential fatty acid, comparable to eicosapentaenoic acid . Research indicates that pentadecanoic acid may have beneficial effects on cardiovascular health and metabolic processes. Its presence in human tissues has been linked to certain genetic disorders that affect fatty acid metabolism, such as Refsum disease and propionic acidemia .
Pentadecanoic acid can be synthesized through several methods:
- Natural Extraction: Primarily obtained from dairy products and ruminant meat.
- Chemical Synthesis:
Pentadecanoic acid has various applications, including:
- Nutritional Supplementation: Investigated for its potential health benefits in dietary formulations.
- Pharmaceuticals: Used in drug formulations due to its unique properties.
- Cosmetics: Incorporated into skin care products for its emollient properties.
Studies have shown that pentadecanoic acid interacts with various biological systems. Notably, it has been linked to metabolic pathways involving other fatty acids. Its effects on lipid metabolism and potential anti-inflammatory properties are areas of ongoing research . Interaction studies often focus on its role compared to other fatty acids, particularly in the context of cardiovascular health.
Pentadecanoic acid shares similarities with other long-chain fatty acids but stands out due to its odd-numbered carbon chain. Here are some similar compounds:
| Compound Name | Molecular Formula | Chain Length | Saturation Type |
|---|---|---|---|
| Myristic Acid | C14H28O2 | 14 | Saturated |
| Palmitic Acid | C16H32O2 | 16 | Saturated |
| Stearic Acid | C18H36O2 | 18 | Saturated |
| Eicosapentaenoic Acid | C20H30O2 | 20 | Polyunsaturated |
Uniqueness of Pentadecanoic Acid
The uniqueness of pentadecanoic acid lies in its odd-chain structure, which influences its metabolic pathways and biological roles differently than even-chain fatty acids. This characteristic may contribute to distinct physiological effects, making it a subject of interest in nutritional science and health research .
Physical Description
White crystalline solid; [Alfa Aesar MSDS]
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Appearance
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 133 of 134 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
Vapor Pressure
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Miscellaneous Manufacturing
Paper Manufacturing
Pentadecanoic acid: ACTIVE








